molecular formula C7H6Cl2N2S B1356498 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine CAS No. 87466-23-7

2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine

Cat. No.: B1356498
CAS No.: 87466-23-7
M. Wt: 221.11 g/mol
InChI Key: HIKOVOQFJFSCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine typically involves the cyclization of appropriate precursor molecules under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with a thiol compound in the presence of a base, leading to the formation of the thiopyrano ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Properties

IUPAC Name

2,4-dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2S/c8-6-5-4(2-1-3-12-5)10-7(9)11-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKOVOQFJFSCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NC(=N2)Cl)Cl)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536094
Record name 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87466-23-7
Record name 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
Reactant of Route 2
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
Reactant of Route 3
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
Reactant of Route 4
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
Reactant of Route 5
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
Reactant of Route 6
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
Customer
Q & A

Q1: What is the significance of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine in the synthesis of potential hypoglycemic agents?

A1: This compound serves as a crucial starting material for synthesizing tricyclic analogs of piperazinylthiopyrano[3,2-d]pyrimidine, which were investigated as potential hypoglycemic agents []. The researchers aimed to explore if structural modifications by creating tricyclic systems could lead to compounds with enhanced hypoglycemic activity.

Q2: Did the synthesized tricyclic analogs exhibit significant hypoglycemic activity?

A2: Unfortunately, the study found that the tricyclic heteroaryl-piperazines derived from this compound lacked significant hypoglycemic activity []. This highlights the complexity of drug discovery and how subtle structural changes can significantly impact biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.